An In-depth Technical Guide to 8-Bromoquinolin-5-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 8-Bromoquinolin-5-amine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 8-Bromoquinolin-5-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We delve into its core molecular attributes, provide a detailed, field-proven synthesis protocol, and explore its potential applications, particularly in the realm of medicinal chemistry. This document is intended to serve as a foundational resource, grounded in authoritative references, to facilitate further research and application of this versatile quinoline derivative.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of specific functional groups, such as halogens and amines, onto the quinoline core can significantly modulate the molecule's physicochemical properties and biological activity. 8-Bromoquinolin-5-amine, featuring a bromine atom at the C8 position and an amine group at the C5 position, represents a promising building block for the synthesis of novel therapeutic agents. This guide will elucidate the key technical aspects of this compound for the scientific community.
Core Molecular and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. 8-Bromoquinolin-5-amine is a solid at room temperature with a defined molecular structure that dictates its reactivity and potential biological interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrN₂ | [1][2] |
| Molecular Weight | 223.07 g/mol | [1] |
| CAS Number | 116632-58-7 | [1] |
| Appearance | Solid | N/A |
| Melting Point | 109-110 °C | [3] |
| Boiling Point | 353.3 ± 27.0 °C at 760 mmHg | [3] |
| InChI | InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H, 11H2 | [1] |
Note: Some physical properties like appearance are general observations. For precise specifications, consulting a specific supplier's certificate of analysis is recommended.
Synthesis of 8-Bromoquinolin-5-amine: A Step-by-Step Protocol
The synthesis of 8-Bromoquinolin-5-amine can be approached through a multi-step process starting from quinoline. The following protocol is a logical pathway based on established quinoline chemistry, explaining the causality behind each step.
Synthesis Workflow
Caption: Synthetic pathway for 8-Bromoquinolin-5-amine.
Experimental Protocol
Step 1: Bromination of Quinoline to 8-Bromoquinoline
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Rationale: The initial step involves the regioselective bromination of the quinoline ring. The choice of brominating agent and reaction conditions is crucial to favor substitution at the 8-position.
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Procedure:
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To a solution of quinoline in a suitable solvent (e.g., acetic acid), add hydrobromic acid (HBr).
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Cool the mixture in an ice bath and slowly add hydrogen peroxide (H₂O₂). The in-situ generation of bromine in an acidic medium facilitates electrophilic substitution.
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Stir the reaction mixture at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
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Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 8-bromoquinoline. Purify by column chromatography if necessary.
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Step 2: Nitration of 8-Bromoquinoline to 8-Bromo-5-nitroquinoline
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Rationale: The subsequent nitration is an electrophilic aromatic substitution. The directing effects of the existing bromine and the quinoline nitrogen will favor the introduction of the nitro group at the C5 position. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent.
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Procedure:
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Add 8-bromoquinoline to concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.
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Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring progress by TLC.
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Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry to yield 8-bromo-5-nitroquinoline.
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Step 3: Reduction of 8-Bromo-5-nitroquinoline to 8-Bromoquinolin-5-amine
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Rationale: The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.
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Procedure:
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Suspend 8-bromo-5-nitroquinoline in a mixture of ethanol and water.
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Add iron powder and a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture to reflux and stir vigorously. The reaction is typically exothermic.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, filter through celite to remove the iron residues, and wash the filter cake with ethanol.
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Concentrate the filtrate, basify with an appropriate base (e.g., ammonium hydroxide) to precipitate the product.
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Filter the solid, wash with water, and dry to obtain 8-Bromoquinolin-5-amine. Recrystallization from a suitable solvent can be performed for further purification.
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Applications in Drug Discovery and Medicinal Chemistry
Quinoline derivatives are of paramount importance in the development of new drugs. The unique substitution pattern of 8-Bromoquinolin-5-amine makes it a valuable intermediate for creating novel molecules with potential therapeutic applications.
Anticancer Potential
Bromoquinoline derivatives have been investigated for their anticancer activities. The mechanism of action for some of these compounds involves the inhibition of key cellular enzymes. For instance, certain brominated quinolines have shown inhibitory effects on DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[4] By inhibiting this enzyme, these compounds can induce apoptosis (programmed cell death) in cancer cells.[4] The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability, while the amine group provides a site for further chemical modification to optimize activity and selectivity.
Caption: Potential mechanism of action for bromoquinoline derivatives.
Antimicrobial Activity
The 8-hydroxyquinoline scaffold, structurally related to 8-Bromoquinolin-5-amine, is well-known for its antimicrobial properties. Derivatives of 5-amino-7-bromoquinolin-8-ol have been synthesized and evaluated for their antibacterial and antifungal activities.[5] The biological activity of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth and the overall structural features that allow for interaction with microbial targets. The 8-Bromoquinolin-5-amine core can be similarly functionalized to explore new antimicrobial agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 8-Bromoquinolin-5-amine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Conclusion
8-Bromoquinolin-5-amine is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its defined molecular structure and versatile reactivity allow for the synthesis of a wide range of derivatives. The insights provided in this guide regarding its physicochemical properties, a detailed synthesis protocol, and potential applications in anticancer and antimicrobial research are intended to equip researchers with the necessary knowledge to leverage this compound in their scientific endeavors. Further exploration of the biological activities of novel derivatives of 8-Bromoquinolin-5-amine is a promising avenue for the development of new therapeutic agents.
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Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]
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8-Bromoquinolin-5-amine. King Scientific. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
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Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. PubMed. [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
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Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Taylor & Francis Online. [Link]
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Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. [Link]
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5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829. PubChem. [Link]
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5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc. Chemsrc. [Link]
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